amine CAS No. 1152569-48-6](/img/structure/B1521622.png)
[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine
説明
“3-(1,3-Benzoxazol-2-yl)propylamine” is a chemical compound with the IUPAC name N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This indicates that the compound has a benzoxazole ring attached to a propyl chain, which is further attached to a methylamine group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.24 . The InChI code is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 .科学的研究の応用
Anticancer Activity
Benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-yl)propylamine, have been studied for their potential as anticancer agents. The presence of the benzoxazole ring has been associated with cytotoxic effects against various cancer cell lines . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research has indicated that benzoxazole compounds exhibit significant antimicrobial properties . This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in the face of rising antibiotic resistance.
Anti-HIV Activity
The benzoxazole scaffold is also a part of compounds that have been tested for anti-HIV activity . These compounds can inhibit the replication of HIV, offering a potential pathway for the development of new antiretroviral drugs.
Dopamine D4 Agonists
Compounds containing the benzoxazole structure have been identified as dopamine D4 agonists . This application is particularly relevant in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
Neurodegenerative Disease Treatment
Benzoxazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer’s and prion diseases . These compounds may interact with biological targets that play a role in the progression of these diseases.
Fluorescent Probes for Biological Studies
Due to their photophysical properties, certain benzoxazole derivatives can be used as fluorescent probes . This application is crucial in biological research for studying cell dynamics and protein interactions.
Chemical Research and Synthesis
In chemical research, benzoxazole derivatives are used as intermediates in the synthesis of more complex molecules . This application is fundamental in the field of medicinal chemistry for the development of new drugs.
Life Science Research
Lastly, 3-(1,3-Benzoxazol-2-yl)propylamine and its derivatives are used in various fields of life science research, including genomics and proteomics . They can be part of the reagents used in assays and other experimental procedures.
特性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJPMYJSQTLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)

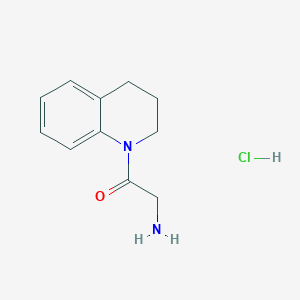
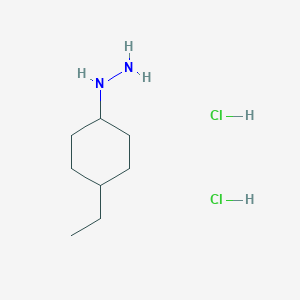

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)

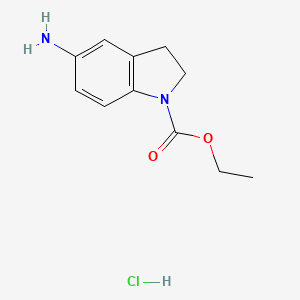
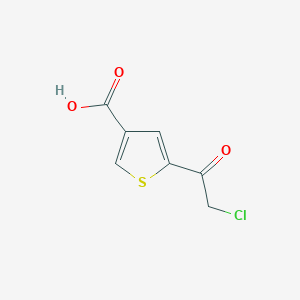

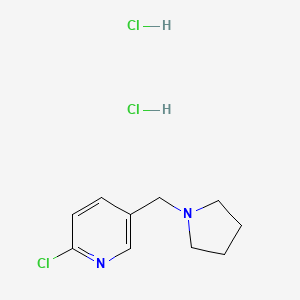
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)